![molecular formula C12H20N4O B1476312 1-(3-Azidoazetidin-1-yl)-3-cyclohexylpropan-1-one CAS No. 2097979-02-5](/img/structure/B1476312.png)
1-(3-Azidoazetidin-1-yl)-3-cyclohexylpropan-1-one
Overview
Description
1-(3-Azidoazetidin-1-yl)-3-cyclohexylpropan-1-one, or 'AAZ', is a novel organic compound that has seen increasing popularity in the scientific community due to its versatile applications. AAZ is a cyclic azide derivative of cyclohexane, and is a highly reactive compound that can be used for a variety of synthetic and research applications.
Scientific Research Applications
AAZ is a versatile compound that can be used in a variety of scientific research applications. It has been used in the synthesis of novel organic compounds, such as peptide-conjugated polymers and peptide-conjugated nanoparticles. It has also been used in the synthesis of small molecules, such as antibiotics and other bioactive compounds. AAZ has also been used in the synthesis of peptide-based drugs and in the production of nanomaterials.
Mechanism of Action
The mechanism of action of AAZ is not completely understood. However, it is believed that the compound undergoes a copper-catalyzed azide-alkyne cycloaddition, which results in the formation of a 1,2,3-triazole ring. This ring is then further reacted with other organic compounds to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of AAZ are not well understood. However, it has been suggested that AAZ may have some antimicrobial activity due to its ability to form 1,2,3-triazole rings. Additionally, AAZ has been shown to have antioxidant properties, which could be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
The main advantage of using AAZ in laboratory experiments is its versatility. It can be used in a variety of synthetic and research applications, and it can be synthesized using a variety of methods. Additionally, AAZ is relatively safe to work with and has low toxicity. However, the main limitation of using AAZ in laboratory experiments is that it is a highly reactive compound, and thus must be handled with care.
Future Directions
There are a number of potential future directions for research involving AAZ. One possibility is the development of new synthetic methods for the production of AAZ. Additionally, further research into the biochemical and physiological effects of AAZ could lead to new applications for the compound. Finally, further research into the mechanism of action of AAZ could lead to the development of new compounds with novel properties.
properties
IUPAC Name |
1-(3-azidoazetidin-1-yl)-3-cyclohexylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c13-15-14-11-8-16(9-11)12(17)7-6-10-4-2-1-3-5-10/h10-11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOYWJUJGDAXFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CC(C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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